Dimethyl-di(quinolin-8-yloxy)stannane

Description

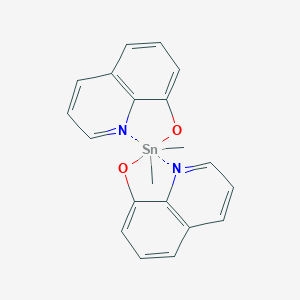

Dimethyl-di(quinolin-8-yloxy)stannane is an organotin compound featuring a central tin atom bonded to two methyl groups and two quinolin-8-yloxy ligands. The quinolin-8-yloxy moiety consists of a quinoline ring substituted at the 8-position with an oxygen atom, which coordinates to the tin center. This compound belongs to a broader class of organotin derivatives known for their diverse applications in catalysis, materials science, and medicinal chemistry due to their unique electronic and steric properties .

Properties

IUPAC Name |

dimethyl-di(quinolin-8-yloxy)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7NO.2CH3.Sn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;;;/h2*1-6,11H;2*1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUPOLUZJODWKI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(OC1=CC=CC2=C1N=CC=C2)OC3=CC=CC4=C3N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-di(quinolin-8-yloxy)stannane typically involves the reaction of dimethyltin dichloride with quinolin-8-ol in the presence of a base. The reaction proceeds as follows:

Starting Materials: Dimethyltin dichloride and quinolin-8-ol.

Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. A base such as sodium hydroxide or potassium carbonate is used to deprotonate the quinolin-8-ol, facilitating its nucleophilic attack on the tin center.

Procedure: The dimethyltin dichloride is dissolved in an appropriate solvent, such as toluene or dichloromethane. Quinolin-8-ol is then added, followed by the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is isolated by filtration, washed with water to remove any inorganic salts, and purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-di(quinolin-8-yloxy)stannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form stannic derivatives, where the tin center is in the +4 oxidation state.

Reduction: Reduction reactions can convert the tin center back to the +2 oxidation state or even to elemental tin under certain conditions.

Substitution: The quinolin-8-yloxy groups can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

Oxidation: Stannic derivatives with quinolin-8-yloxy groups.

Reduction: Lower oxidation state tin compounds or elemental tin.

Substitution: Compounds with different substituents replacing the quinolin-8-yloxy groups.

Scientific Research Applications

Dimethyl-di(quinolin-8-yloxy)stannane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.

Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying metal-organic interactions in biological systems.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.

Industry: It is used in the production of advanced materials, such as polymers and coatings, where its unique properties can enhance performance.

Mechanism of Action

The mechanism by which dimethyl-di(quinolin-8-yloxy)stannane exerts its effects involves the interaction of the tin center with various molecular targets. In biological systems, it can bind to DNA and proteins, potentially disrupting their normal function. The quinolin-8-yloxy groups may also play a role in stabilizing these interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Geometric Differences

Dimethyl-di(quinolin-8-yloxy)stannane vs. Tetrachlorido(quinolin-2-olato-κ²N,O)stannate(IV)

The tin complex [SnCl₄(C₉H₆NO₂)]⁻ () adopts a distorted octahedral geometry where tin is coordinated by two nitrogen and oxygen atoms from the quinolin-2-olato ligand, four chloride ions, and a methanol solvent molecule. In contrast, this compound likely exhibits a tetrahedral or trigonal-bipyramidal geometry due to the presence of two methyl groups (stronger σ-donors) and two oxygen-bound quinoline ligands.

Comparison with Tributyl(quinolin-8-yloxy)stannane

Tributyl(quinolin-8-yloxy)stannane (CAS 5488-45-9) substitutes methyl groups with bulkier tributyl ligands. The increased steric hindrance from tributyl groups reduces the compound’s tendency to form higher-coordination complexes, limiting its utility in reactions requiring open sites on tin. Additionally, tributyl derivatives are flagged in environmental regulations (e.g., OSPAR) due to their persistence and toxicity, whereas dimethyl analogs may offer improved biodegradability .

Electronic and Spectroscopic Properties

Quinolin-8-yloxy ligands are strong π-acceptors, which stabilize tin in higher oxidation states. In 2-[(5,7-dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide (), intramolecular hydrogen bonds (N–H⋯N) and planar configurations enhance conjugation, as seen in UV-Vis and NMR spectra. This compound is expected to exhibit similar π-backbonding interactions, but its ¹¹⁹Sn NMR chemical shifts would differ significantly from chloride-containing analogs (e.g., [SnCl₄(C₉H₆NO₂)]⁻) due to variations in electronegativity and coordination environment .

Data Table: Key Properties of Selected Organotin Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.